5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a [3-(trifluoromethyl)pyridin-2-yl]oxymethyl group. The pyrrolidinone ring provides a rigid, five-membered lactam structure, while the trifluoromethylpyridinyloxy moiety introduces electron-withdrawing and lipophilic characteristics. The compound’s molecular formula is C₁₃H₁₅F₃N₂O₃, with a calculated molecular weight of 304.27 g/mol.
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)8-2-1-5-15-10(8)18-6-7-3-4-9(17)16-7/h1-2,5,7H,3-4,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSKYOBQXTLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one typically involves the reaction of 3-(trifluoromethyl)pyridine with a suitable pyrrolidinone derivative. One common method involves the use of a base to deprotonate the pyrrolidinone, followed by nucleophilic substitution with the trifluoromethylpyridine derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For example, certain trifluoromethyl pyrimidine derivatives have shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The inhibition rates of these compounds ranged from 40% to over 64% at concentrations of 5 µg/ml, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound's structural features may enhance its interaction with biological targets, leading to antimicrobial effects. In vitro tests have demonstrated that related compounds exhibit antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 80% at specific concentrations. This suggests that compounds with similar structures could be developed into effective antifungal agents .
Agricultural Applications
Insecticidal Activity
Research has demonstrated that trifluoromethyl-containing compounds can possess insecticidal properties. For instance, certain synthesized derivatives have shown moderate to high mortality rates against pests such as Mythimna separata and Spodoptera frugiperda. In studies, mortality rates ranged from 13.3% to 90% at concentrations of 500 µg/ml, indicating their potential as agricultural pesticides .
Fungicidal Activity
The antifungal activity of related compounds has been extensively studied. For example, novel pyrimidine derivatives were evaluated for their ability to inhibit fungal growth, yielding results comparable to established fungicides like tebuconazole. Compounds showed varying degrees of efficacy against multiple fungal strains, highlighting their potential utility in crop protection strategies .
Material Science
Development of Functional Materials
The incorporation of trifluoromethyl groups into organic compounds often enhances their thermal stability and solubility in organic solvents. This property is advantageous for the development of advanced materials such as polymers or coatings with specific functional characteristics. Research into the synthesis of new materials incorporating this compound could lead to innovations in fields like electronics and nanotechnology.
Table 1: Anticancer Activity of Pyrrolidinone Derivatives
| Compound | Cell Line | Inhibition Rate (%) | Concentration (µg/ml) |
|---|---|---|---|
| Compound A | PC3 | 64.20 | 5 |
| Compound B | K562 | 51.71 | 5 |
| Compound C | Hela | 48.25 | 5 |
| Compound D | A549 | 40.78 | 5 |
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | Inhibition Rate (%) | Concentration (µg/ml) |
|---|---|---|---|
| Compound E | B. cinerea | 96.76 | 50 |
| Compound F | S. sclerotiorum | 82.73 | 50 |
Table 3: Insecticidal Activity Against Pests
| Compound | Pest | Mortality Rate (%) | Concentration (µg/ml) |
|---|---|---|---|
| Compound G | M. separata | 86.7 | 500 |
| Compound H | S. frugiperda | 90 | 500 |
Case Studies
- Case Study on Anticancer Properties : A study published in Frontiers evaluated the anticancer activities of several trifluoromethyl pyrimidine derivatives, revealing that some compounds exhibited higher inhibition rates than traditional chemotherapeutics like doxorubicin .
- Case Study on Agricultural Applications : Research conducted on the insecticidal properties of synthesized pyridine derivatives demonstrated significant effectiveness against agricultural pests, suggesting their potential use in sustainable pest management strategies .
Mechanism of Action
The mechanism of action of 5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs:
2.2 Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s LogP (~1.8) is lower than analogs with bulky substituents (e.g., trityl group in , LogP ~5.0) but higher than chloropyridine derivatives .
- Solubility: The pyridinyloxy group may enhance aqueous solubility compared to purely aromatic substituents (e.g., trifluoromethylphenyl in ). However, the lactam ring could limit solubility in nonpolar solvents.
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, offering an advantage over chlorinated analogs (e.g., ), which may undergo dehalogenation. The trityl group in is acid-labile, reducing its stability in vivo.
Biological Activity
5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the pyridine moiety suggests that this compound may exhibit significant pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The compound's chemical formula is with a molecular weight of approximately 275.28 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those with trifluoromethyl substitutions. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating promising antibacterial properties .
Enzyme Inhibition
The incorporation of trifluoromethyl groups has been associated with enhanced enzyme inhibition. For example, compounds containing this moiety have demonstrated increased potency against various targets, including reverse transcriptase enzymes, which are critical in viral replication pathways . The trifluoromethyl group can stabilize interactions with the active site of enzymes, thus improving binding affinity and efficacy.
Case Studies
- Anticancer Activity : A study exploring the effects of trifluoromethyl-containing compounds on cancer cell lines revealed that certain derivatives exhibited synergistic effects when combined with existing chemotherapeutics. This was attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of pyrrolidine derivatives suggested that these compounds could mitigate oxidative stress in neuronal cells. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 μg/mL | |
| Antiviral | Reverse Transcriptase | < 0.5 mM | |
| Neuroprotective | Neuronal Cells | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity Enhancement : The trifluoromethyl group increases lipophilicity, facilitating better membrane penetration and bioavailability.
- Hydrogen Bonding : The presence of the pyridine nitrogen allows for potential hydrogen bonding interactions with biological macromolecules, enhancing binding affinity.
- Electronics : The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of adjacent functional groups, potentially leading to enhanced biological interactions.
Q & A
Q. What are the optimal synthetic routes for 5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and ring-forming steps. For example:
Coupling Reactions : Reacting 3-(trifluoromethyl)pyridin-2-ol with a pyrrolidinone derivative bearing a leaving group (e.g., bromomethyl) under basic conditions (e.g., K₂CO₃ in DMF) .
Catalysis : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in pyridine functionalization .
Solvent Optimization : Polar aprotic solvents like DMSO or acetonitrile improve solubility of intermediates .
Yield is highly sensitive to temperature (60–100°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Purity is confirmed via HPLC (>95%) .
Q. How can structural features of this compound be characterized to confirm its identity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to verify the trifluoromethyl group ( ppm in F NMR) and pyrrolidinone ring conformation .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolve spatial arrangement of the pyridine-pyrrolidinone linkage .
Q. What are the key physicochemical properties influencing its biological activity?
Methodological Answer:
- Lipophilicity : The trifluoromethyl group enhances membrane permeability (logP ~2.5 predicted via computational modeling) .
- Hydrogen Bonding : The pyrrolidinone oxygen and pyridine nitrogen act as H-bond acceptors, critical for target binding .
- Solubility : Moderate aqueous solubility (~50 µM at pH 7.4) due to polar oxygen moieties .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group impact reactivity in derivatization reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group:
- Reduces Basicity : Pyridine nitrogen becomes less nucleophilic, requiring stronger electrophiles for substitution .
- Stabilizes Intermediates : Resonance effects stabilize transition states in Suzuki-Miyaura couplings .
Experimental validation involves Hammett plots to correlate substituent effects with reaction rates .
Q. How can conflicting biological activity data for analogs be resolved?
Methodological Answer: Contradictions arise from:
- Structural Variants : Analogs lacking the hydroxyl group (e.g., piperidin-4-one vs. piperidin-4-ol) show divergent binding to targets like kinases .
- Assay Conditions : Varying pH or reducing agents (e.g., DTT) may alter redox-sensitive trifluoromethyl interactions .
Resolution requires: - Side-by-Side Assays : Compare analogs under identical conditions (e.g., enzyme inhibition IC₅₀ in triplicate) .
- Molecular Dynamics Simulations : Model ligand-protein interactions to identify critical binding residues .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
Methodological Answer:
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during coupling steps .
- Flow Chemistry : Continuous reactors minimize intermediate degradation and improve scalability .
- Microwave Assistance : Accelerate slow steps (e.g., cyclization) with microwave irradiation (20–30% yield improvement) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., acetylcholinesterase) .
- QSAR Models : Corrogate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
- ADMET Prediction : SwissADME estimates blood-brain barrier penetration, critical for CNS-targeted derivatives .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation from pyridine vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate .
Q. How to assess environmental persistence of this compound in biodegradation studies?
- OECD 301 Tests : Measure BOD₅/COD ratios in aqueous solutions to estimate microbial degradation .
- Photolysis : Expose to UV light (254 nm) and monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
